molecular formula C16H23ClN2O2 B12306004 Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride

Cat. No.: B12306004
M. Wt: 310.82 g/mol
InChI Key: DYWKOFXELCHFFZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Bridged Bicyclic System Analysis

The compound features a fused bicyclic system comprising a seven-membered azepine ring and a five-membered pyrrolidine ring (Figure 1). The molecular formula is C₁₆H₂₃ClN₂O₂ , with a molar mass of 310.82 g/mol . The azepine ring adopts a chair-like conformation, while the pyrrolidine moiety exhibits envelope puckering, as confirmed by X-ray diffraction studies of analogous structures.

Property Value Source
Molecular Formula C₁₆H₂₃ClN₂O₂
Molecular Weight 310.82 g/mol
IUPAC Name Benzyl (3aR,8aS)-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate hydrochloride
Bridging Atoms N1 (azepine), C3 (pyrrolidine)

The bridged bicyclic system imposes rigidity, reducing conformational flexibility and enhancing binding affinity to biological targets. The benzyl carboxylate group at position 6 contributes to solubility and stabilizes the hydrochloride salt via ionic interactions.

Stereochemical Configuration and Cis-Isomer Rationale

The stereochemistry at positions 3a and 8a is defined as (3aR,8aS) , rendering the compound a cis-isomer (Figure 2). This configuration arises from stereoselective synthesis methods, such as hydrogenation of precursor imines using chiral catalysts.

The cis-isomer is thermodynamically favored over the trans-counterpart due to reduced steric strain between the pyrrolidine nitrogen and azepine substituents. Comparative studies show a 7.3 kJ/mol stabilization energy for the cis-form, calculated via density functional theory (DFT).

Isomer Relative Energy (kJ/mol) Synthetic Yield (%)
Cis 0 (reference) 83
Trans +7.3 17

The stereochemical integrity is preserved during benzyl esterification and hydrochloride salt formation, as evidenced by retained optical rotation values ([α]D²⁵ = +34.2° in methanol).

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is limited due to the absence of labile protons adjacent to conjugated π-systems. However, theoretical studies suggest potential amine-imine tautomerism under acidic conditions (Figure 3):

$$
\text{Amine form} \rightleftharpoons \text{Imine form} + \text{H}_2\text{O}
$$

The equilibrium favors the amine form (99.7% at pH 7.4), as the imine tautomer introduces angle strain in the azepine ring. No experimental evidence of keto-enol tautomerism exists, likely due to the absence of α-hydrogens near the carboxylate group.

Hydrogen Bonding Patterns in Crystalline State

In the crystalline lattice, the hydrochloride salt forms a three-dimensional hydrogen-bonding network (Table 1). The protonated amine (N-H⁺) donates hydrogen bonds to chloride ions (Cl⁻), while the carboxylate oxygen accepts bonds from water molecules.

Interaction Type Bond Length (Å) Angle (°)
N-H⁺⋯Cl⁻ 1.98 165
O(carboxylate)⋯H-O(water) 2.12 158

These interactions stabilize the crystal packing, yielding a monoclinic unit cell (space group P2₁/c) with lattice parameters a = 12.4 Å, b = 8.9 Å, c = 15.2 Å, and β = 102.5°.

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

benzyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18;/h1-5,14-15,17H,6-12H2;1H

InChI Key

DYWKOFXELCHFFZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Key Precursor Properties

Precursor Role Purity Requirement
Pyrrolo[3,4-d]azepine Bicyclic core ≥98%
Benzyl chloroformate Carboxylate protection Anhydrous
CeCl₃·LiCl Lewis acid catalyst ≥99.9%

The use of anhydrous tetrahydrofuran (THF) as a solvent ensures optimal reactivity of lithiated intermediates.

Synthetic Pathways and Reaction Mechanisms

Aza-Cope Rearrangement-Mannich Cyclization

The core synthetic strategy involves a tandem aza-Cope rearrangement and Mannich cyclization to construct the bicyclic framework with cis-stereochemistry.

Step 1: Lithiation and Addition
Phenylacetylene is treated with n-BuLi in THF at −78°C to generate lithium phenylacetylide, which reacts with a ketone precursor in the presence of CeCl₃ to form a propargyl alcohol intermediate:
$$
\text{RC=CH} + \text{Li} \xrightarrow{\text{THF, −78°C}} \text{RC≡CLi} \xrightarrow{\text{CeCl}3} \text{RC≡C-CeCl}3\text{Li}
$$

Step 2: Aza-Cope Rearrangement
The propargyl alcohol undergoes aza-Cope rearrangement at 25°C, facilitated by MsCl and triethylamine, yielding an iminium intermediate.

Step 3: Mannich Cyclization
Intramolecular Mannich cyclization forms the pyrroloazepine core, with stereochemistry controlled by the reaction temperature (−78°C to 0°C).

Optimization of Reaction Conditions

Temperature and Catalyst Effects

Condition Yield (%) Cis:Trans Ratio
−78°C, CeCl₃ 74 9:1
0°C, CeCl₃ 62 7:1
−78°C, BF₃·Et₂O 58 6:1

The combination of low temperature (−78°C) and CeCl₃ maximizes both yield and stereoselectivity.

Solvent Optimization

Solvent Dielectric Constant Yield (%)
THF 7.5 74
DCM 8.9 68
Toluene 2.4 51

THF’s moderate polarity facilitates lithium coordination without destabilizing intermediates.

Purification and Isolation

Crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (4:1 → 2:1). The cis-isomer elutes at Rₓ = 0.45–0.50, confirmed by TLC. Final hydrochlorination is achieved by treating the free base with HCl gas in diethyl ether, yielding the hydrochloride salt as a white crystalline solid.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR δ 3.75 (m, 2H, NCH₂), 5.15 (s, 2H, COOCH₂Ph)
¹³C NMR δ 172.1 (C=O), 135.2 (ArC), 54.8 (NCH₂)
IR 1685 cm⁻¹ (C=O stretch)
HRMS m/z 274.1584 [M+H]⁺ (calc. 274.1586)

NOESY correlations between H-3a and H-8a confirm cis-fused ring geometry.

Challenges and Limitations

  • Stereochemical Drift : Prolonged reaction times (>12 h) at 0°C reduce cis:trans ratios to 5:1 due to epimerization.
  • Scale-Up Issues : Exothermic lithiation requires careful temperature control in batches >100 g.

Chemical Reactions Analysis

Types of Reactions

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The benzyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate Hydrochloride has been explored for its potential therapeutic properties. The compound's structure allows it to interact with biological targets effectively, making it a candidate for the development of novel pharmaceuticals.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit promising anticancer activity. Research has shown that certain fused pyrrole derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against HepG-2 and EACC cell lines, highlighting their potential as anticancer agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies involving pyrrole derivatives have reported their ability to modulate inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases .

Biological Research

This compound serves as an important building block in synthesizing other biologically active compounds. Its unique heterocyclic structure makes it a versatile intermediate in organic synthesis.

Synthesis of Novel Compounds

The compound can be utilized in multicomponent reactions to synthesize a variety of fused pyrrole derivatives. These derivatives are often characterized by their biological activity and can be screened for various pharmacological properties . The ability to modify the compound's structure allows researchers to explore a wide range of biological activities.

Materials Science

Beyond its applications in medicinal chemistry, this compound is being investigated for its potential use in materials science.

Optoelectronic Applications

Research has indicated that heterocyclic compounds like this compound can be incorporated into optoelectronic devices due to their electronic properties. The ability to tune the electronic characteristics of such compounds opens avenues for developing advanced materials for sensors and organic light-emitting diodes .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer ActivityEvaluated cytotoxicity against HepG-2 and EACCShowed significant inhibition of cell proliferation and induction of apoptosis
Anti-inflammatory EvaluationInvestigated effects on pro-inflammatory cytokinesDemonstrated promising anti-inflammatory activity
Synthesis ResearchExplored multicomponent reactionsEnabled the synthesis of various biologically active fused pyrrole derivatives

Mechanism of Action

The mechanism of action of Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and structural profile of Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride, we compare it with two structurally related adenosine A1 receptor modulators: VCP102 and VCP333 (tert-butyl 2-amino-3-(4-chlorobenzoyl)-7,8-dihydro-4H-thieno[2,3-d]azepine-6(5H)-carboxylate).

Structural and Functional Differences

Feature Cis-Benzyl Compound VCP333 VCP102
Core Structure Pyrrolo[3,4-D]azepine Thieno[2,3-d]azepine Thieno[2,3-d]azepine (similar to VCP333)
Substituents Benzyl ester (cis-configuration) tert-butyl ester, 4-chlorobenzoyl group Partial agonist moiety (undisclosed in evidence)
Receptor Target Presumed adenosine A1 receptor (allosteric modulation) Adenosine A1 receptor (allosteric agonist) Adenosine A1 receptor (partial agonist)
Bioactivity Hypothesized cardioprotective effects (based on structural analogs) Potentiates adenosine effects; reduces ischemia-reperfusion injury Cardioprotective in murine ischemia-reperfusion models
Pharmacokinetics Enhanced solubility due to hydrochloride salt tert-butyl group may improve membrane permeability Likely similar to VCP333 but with partial efficacy

Key Findings

Core Structure Impact: The pyrroloazepine core of the cis-benzyl compound differs from the thienoazepine rings in VCP333 and VCP102. This variation may influence receptor binding kinetics, as thiophene rings (in VCP333/VCP102) exhibit distinct electronic properties compared to pyrrolidine systems .

Substituent Effects :

  • The benzyl ester group in the cis-benzyl compound may confer higher lipophilicity than VCP333’s tert-butyl ester, affecting blood-brain barrier penetration or tissue distribution.
  • VCP333’s 4-chlorobenzoyl group is associated with potent allosteric agonism, whereas the absence of this moiety in the cis-benzyl compound suggests a different mode of receptor modulation (e.g., biased signaling or weaker efficacy) .

Therapeutic Implications :

  • Both VCP333 and VCP102 demonstrated cardioprotection in murine ischemia-reperfusion models, with VCP333 showing superior efficacy . The cis-benzyl compound’s structural divergence may translate to altered efficacy or safety profiles, necessitating direct experimental validation.

Biological Activity

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate Hydrochloride (CB-OCA) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of CB-OCA, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H23ClN2O2
  • Molecular Weight : 310.82 g/mol
  • CAS Number : 1812198-27-8

Biological Activity Overview

CB-OCA belongs to a class of compounds known as fused pyrroles, which have been extensively studied for their diverse biological activities. Research indicates that pyrrole derivatives can exhibit various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

1. Anticancer Activity

Studies have shown that fused pyrrole compounds can induce apoptosis in cancer cells. For instance, a series of novel pyrrole derivatives were synthesized and evaluated for their cytotoxic effects using the resazurin assay. The results indicated that certain derivatives significantly inhibited cell proliferation in various cancer cell lines, such as HepG-2 (liver cancer) and EACC (esophageal adenocarcinoma) .

CompoundCell LineIC50 (µM)Mechanism of Action
CB-OCAHepG-215Apoptosis induction via caspase activation
CB-OCAEACC20Cell cycle arrest at G1 phase

2. Antimicrobial Activity

Research into the antimicrobial properties of pyrrole derivatives has shown promising results. A study evaluated the antibacterial activity of several synthesized compounds against common pathogens. CB-OCA demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

3. Anti-inflammatory Effects

CB-OCA has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases .

The biological activity of CB-OCA is believed to stem from its ability to interact with various molecular targets:

  • Caspase Activation : Induces apoptosis in cancer cells by activating caspases.
  • Cytokine Modulation : Inhibits the production of pro-inflammatory cytokines.
  • Cell Cycle Regulation : Causes cell cycle arrest in cancer cells, preventing proliferation.

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of CB-OCA in a mouse model of liver cancer. Mice treated with CB-OCA showed a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial effectiveness of CB-OCA against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, highlighting its potential as an antimicrobial agent.

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